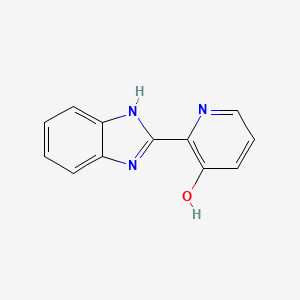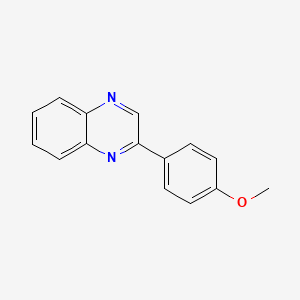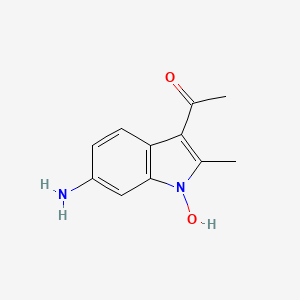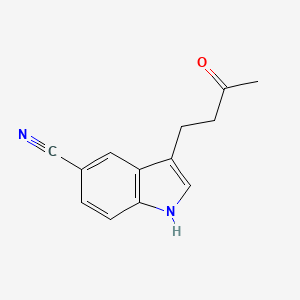
2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone
説明
2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone is a derivative of carbonyl 2-substituted pyrroles . It is also known as Ethanone, 2,2-dichloro-1-(1H-pyrrol-2-yl)- . The molecular formula is C6H5Cl2NO .
Synthesis Analysis
The synthesis of this compound involves the reduction of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone by PhMgBr, followed by quenching with excess aqueous NH4Cl . The reaction resulted in the isolation of this compound in 50–55% yield .Molecular Structure Analysis
The molecular structure of this compound was determined by single crystal X-ray diffraction . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions of this compound involve a single electron transfer mechanism . The intermediate ketyl radical anion formed in the presence of a suitable single electron donor such as a Grignard reagent undergoes further reaction to provide a new route towards substituted a,a-dichloroketones .Physical And Chemical Properties Analysis
The molecular weight of this compound is 178.02 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Quantum Mechanical Modeling and Reactivity Studies
- Quantum Mechanical Modeling : A study focused on the structural and vibrational properties of related pyrrol derivatives, including 1-(1H-pyrrol-2-yl) ethanone (PE), using the B3LYP/6-31G* method. This research aids in understanding the reactivities, structures, and vibrational properties of these compounds (Cataldo et al., 2014).
Synthesis and Properties of Conducting Polymers
- Conducting Polymers : Research has been conducted on synthesizing polymers based on derivatives of 1H-pyrrole, like 1-(2-methoxyphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole. These polymers have applications in electronics due to their conductivity and thermal stability (Pandule et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition : A pyrrole derivative, specifically 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was synthesized and found to be effective in inhibiting corrosion on steel surfaces, showcasing its potential as a protective agent in various industrial applications (Louroubi et al., 2019).
Hydrogen Bonding in Crystal Structures
- Crystal Structure Analysis : A study examined the hydrogen bonding in crystals of pyrrol-2-yl chloromethyl ketone derivatives. Understanding these interactions is crucial for designing materials with desired crystallographic properties (Domagała et al., 2022).
Synthesis of Innovative Compounds
- Fluorophore-based Compounds : Research has been done on synthesizing nicotinonitriles incorporating pyrene and fluorene moieties. These compounds have potential applications in material science due to their strong blue-green fluorescence emission (Hussein et al., 2019).
特性
IUPAC Name |
2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-6(8)5(10)4-2-1-3-9-4/h1-3,6,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAQJCZYOVBCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615647 | |
| Record name | 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50371-55-6 | |
| Record name | 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B3352627.png)
![1,2,3,4,11,11a-Hexahydro-pyrazino[1,2-b]isoquinolin-6-one](/img/structure/B3352628.png)
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B3352635.png)
![[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine](/img/structure/B3352637.png)

![2,2,2-Trifluoro-1-imidazo[1,2-A]pyridin-3-YL-ethanone](/img/structure/B3352679.png)

